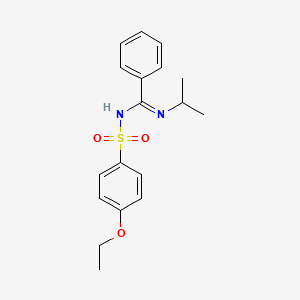

N-(4-ethoxyphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

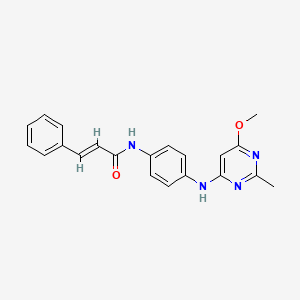

N-(4-ethoxyphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play important roles in regulating cellular signaling pathways. In

科学的研究の応用

Environmental Science and Surfactants

Surfactants, including those related to the structure of "N-(4-ethoxyphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide," have been extensively studied for their presence, distribution, and transport mechanisms in aquatic ecosystems. Research by Lara-Martín et al. (2008) on synthetic surfactants like linear alkylbenzene sulfonates (LAS) and alkyl ethoxysulfates (AES) highlights their environmental impact, with urban and industrial activities being major sources. These compounds and their metabolites tend to remain in dissolved forms or associate with particulate matter, affecting their bioavailability and degradation in water bodies (Lara-Martín, Gómez-Parra, & González‐Mazo, 2008).

Polymer Technology

Research in polymer technology has developed new polyimides using diamines that contain sulfone and oxyethylene units, potentially including structures similar to "this compound." These polymers exhibit high thermal stability, mechanical strength, and are useful in various applications, including electronics and aerospace industries. Liaw et al. (1999) synthesized polyimides via a conventional two-step procedure, demonstrating their potential in advanced technologies (Liaw, Liaw, & Su, 1999).

Drug Metabolism

In the field of drug metabolism, compounds structurally related to "this compound" have been employed to study the metabolism of pharmaceuticals. Zmijewski et al. (2006) detailed the use of biocatalysis with Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlighting the methodology's utility in drug development and clinical investigations (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Organic Synthesis and Materials Science

The synthesis and application of sulfonated compounds, including those related to "this compound," are critical in materials science and organic synthesis. Research on novel sulfonated polyimides, as discussed by Fang et al. (2002), showcases the development of materials with high proton conductivity and water stability, relevant for fuel cell applications (Fang, Guo, Harada, Watari, Tanaka, Kita, & Okamoto, 2002).

作用機序

Target of Action

Similar compounds, such as sulfonamide derivatives, have been reported to exhibit antimicrobial and anticancer activities . They are known to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides .

Mode of Action

Sulfonamide derivatives, which share a similar structure, exert their anticancer activity through various mechanisms, such as cell cycle arrest in the g1 phase, inhibition of carbonic anhydrase (ca), matrix metalloproteinase (mmps), nadh oxidase, cyclin-dependent kinase (cdk), methionine aminopeptidases (metaps), histone deacetylases (hdacs), binding to β-tubulin, and disruption of microtubule assembly .

Biochemical Pathways

Sulfonamide derivatives are known to interfere with the folate synthesis pathway by inhibiting the enzyme dihydrofolate reductase (dhfr) . This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division.

Result of Action

Sulfonamide derivatives are known to exert their effects by inhibiting key enzymes, disrupting cellular processes, and leading to cell cycle arrest .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .

特性

IUPAC Name |

N-(4-ethoxyphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-4-23-16-10-12-17(13-11-16)24(21,22)20-18(19-14(2)3)15-8-6-5-7-9-15/h5-14H,4H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUCDHATOVZJOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC(=NC(C)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2534429.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2534431.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2534435.png)

![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2534436.png)

![(2,6-difluorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2534438.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2534440.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2534443.png)

![1-(4-Fluorophenyl)-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2534446.png)